

Technical Support Center: Improving OVA(329-337) Presentation by APCs

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Compound of Interest

Compound Name: OVA (329-337)

Cat. No.: B15597860

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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency of ovalbumin (OVA) peptide 329-337 presentation by antigen-presenting cells (APCs).

Frequently Asked Questions (FAQs)

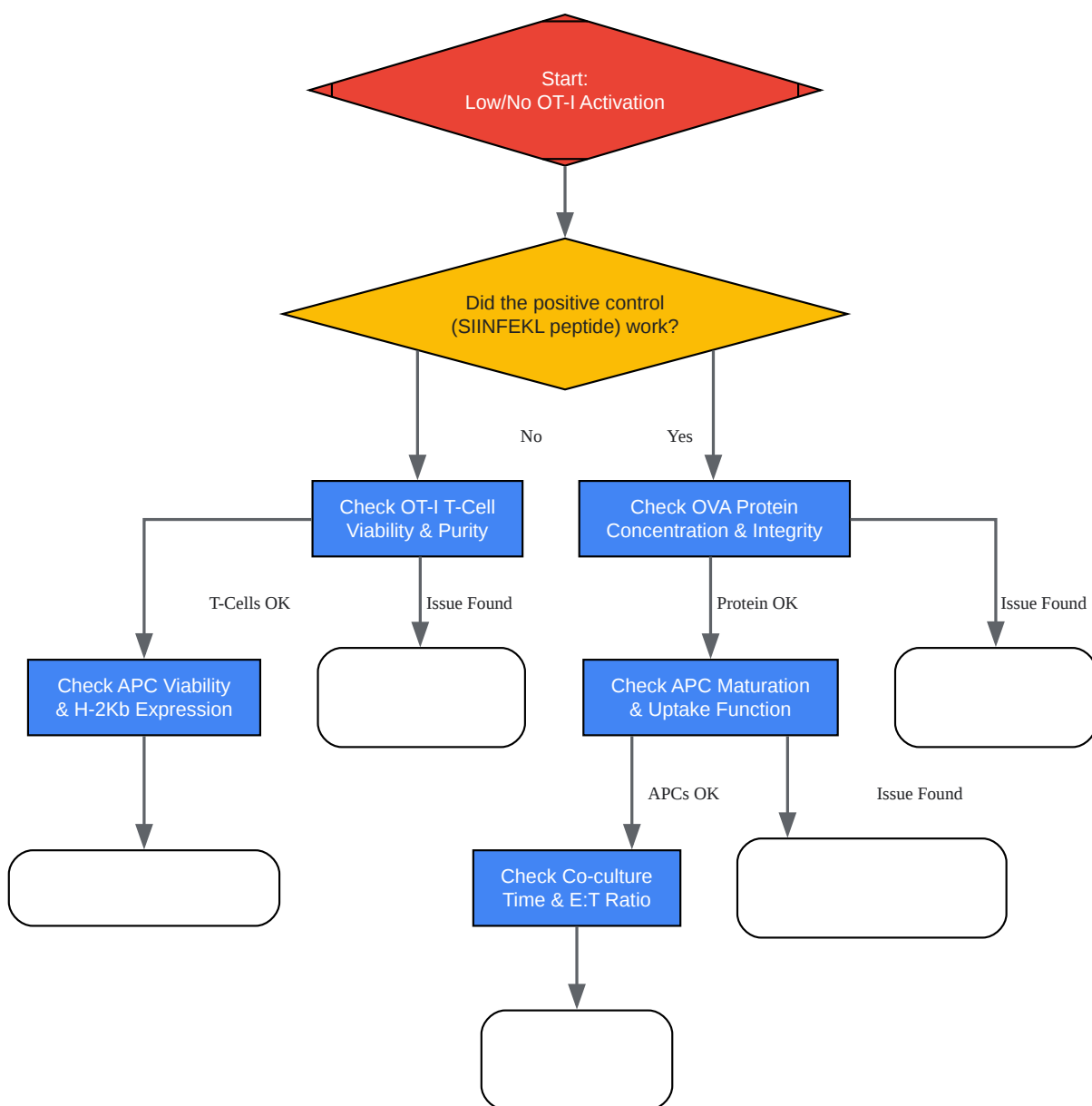
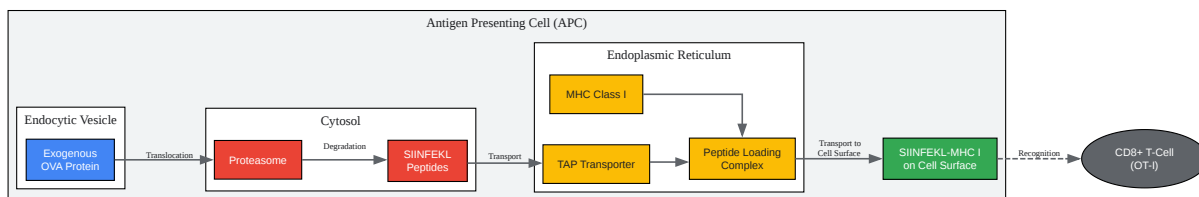
Q1: What is OVA(329-337) and why is it a model antigen?

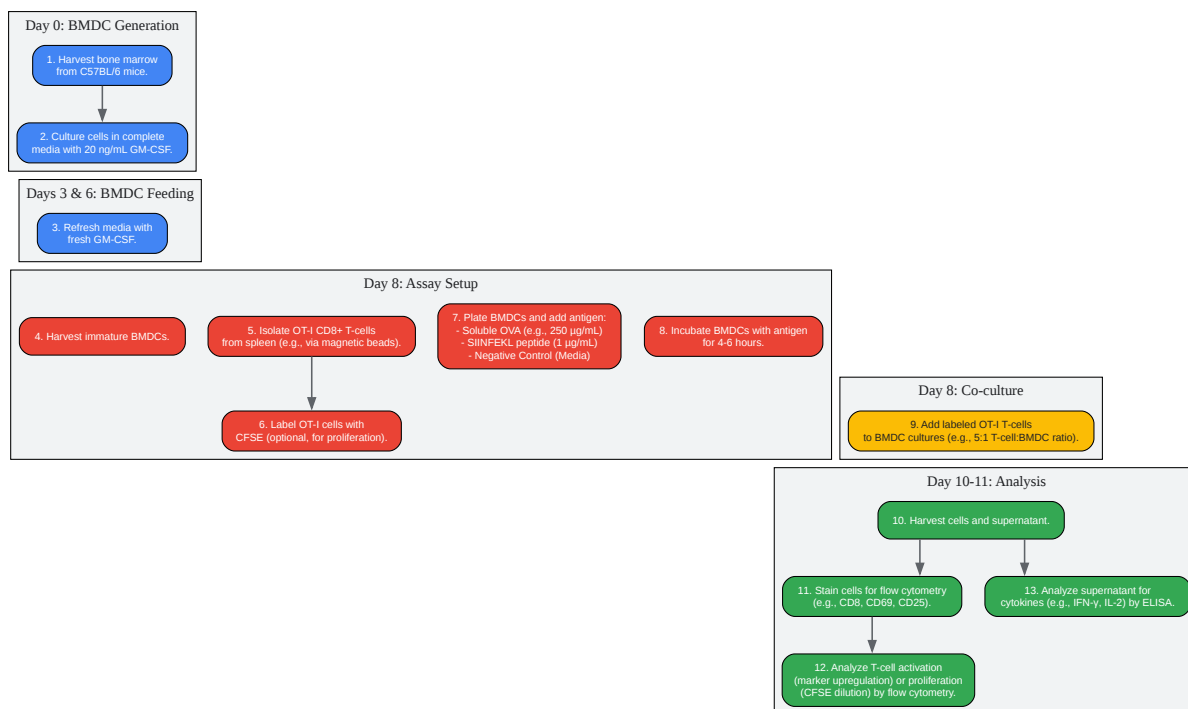
The peptide sequence from amino acids 329-337 of the chicken ovalbumin protein is not the primary epitope for CD8+ T cells. The immunodominant epitope recognized by CD8+ T cells in the context of the H-2Kb MHC class I molecule is OVA(257-264), which has the amino acid sequence SIINFEKL.[1][2] This peptide is a cornerstone of immunological research because its cognate T-cell receptor (TCR) is expressed by transgenic T-cells (OT-I), providing a highly specific and robust system to study antigen presentation, T-cell activation, and immune responses.[2][3] The OVA(323-339) peptide, in contrast, is typically used to study CD4+ T cell responses via MHC class II presentation.[4]

Q2: How do APCs present the SIINFEKL peptide from whole OVA protein?

APCs like dendritic cells (DCs) use a specialized pathway called "cross-presentation" to present exogenous antigens (like OVA protein) on MHC class I molecules.[5] This process is crucial for initiating CD8+ T-cell responses against viruses and tumors that may not directly infect the APC.[6][7] The primary mechanism involves the uptake of the antigen into a

phagosome or endosome, followed by its transport into the cytosol, degradation by the proteasome, and subsequent entry into the standard MHC class I presentation pathway.^{[5][6]}





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